Chloromethoxy(dimethyl)silane

Description

Overview of Organosilicon Compounds and Their Significance in Chemical Research

Organosilicon compounds, characterized by carbon-silicon bonds, are pivotal in modern chemical research and industry. sbfchem.comnumberanalytics.com These synthetic compounds, not found in nature, possess a unique combination of properties derived from both organic and inorganic components. sbfchem.comiust.ac.ir Their versatility makes them indispensable as synthetic intermediates, building blocks for complex molecules, and even as catalysts in various chemical reactions. bohrium.comresearchgate.net The stability of the silicon-carbon bond, coupled with the ability to introduce a wide range of functional groups, allows for the precise tuning of their chemical and physical properties. numberanalytics.comzmsilane.com This has led to their widespread use in materials science for the production of silicones, adhesives, and coatings, as well as in the pharmaceutical industry. numberanalytics.comiust.ac.ir

The significance of organosilicon compounds lies in their ability to bridge the gap between organic and inorganic chemistry, offering solutions and innovations in diverse fields such as electronics, aerospace, and medicine. sbfchem.comzmsilane.com Their applications range from high-performance polymers with exceptional thermal stability and flexibility to crucial reagents in organic synthesis that enable selective and efficient chemical transformations. numberanalytics.comzmsilane.com

Classification and Structural Features of Functionalized Silanes

Functionalized silanes are a class of organosilicon compounds that possess at least one functional group attached to the silicon atom. zmsilane.comencyclopedia.pub The general structure can be represented as R-Si(X)₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy, acetoxy, or chloro group. mdpi.comsemanticscholar.org This dual functionality is the key to their utility; the hydrolyzable groups can react with inorganic substrates like glass or metal oxides, while the organofunctional group can interact with organic polymers. zmsilane.comencyclopedia.pub

Functional silanes can be classified in several ways:

Based on the position of the functional group: They can be categorized as α- or γ-substituted, depending on the location of the active organic group relative to the silicon atom. sinoright.net

Based on the type of functional group: Common examples include amino silanes, epoxy silanes, vinyl silanes, and sulfur-containing silanes. encyclopedia.pubsinoright.net

Based on the number of hydrolyzable groups: They can be mono-, di-, or tri-functional depending on the number of alkoxy or other hydrolyzable groups attached to the silicon. encyclopedia.pubmdpi.com

Based on their application: They are often categorized as silane (B1218182) coupling agents, which promote adhesion between dissimilar materials, or silane crosslinking agents, which form bridges between polymer chains. sinoright.netecopowerchem.com

The presence of a chloro or methoxy (B1213986) group, as in chloromethoxy(dimethyl)silane, provides a reactive site for further chemical modifications. mdpi.com The chloro group is a good leaving group, readily participating in nucleophilic substitution reactions, while the methoxy group can be hydrolyzed to form a silanol (B1196071) (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds. zmsilane.comethz.ch

Interactive Data Table: Classification of Functional Silanes

| Classification Basis | Categories | Examples |

| Position of Functional Group | α-substituted, γ-substituted | |

| Type of Functional Group | Amino, Epoxy, Vinyl, Mercapto | Aminopropyltriethoxysilane, Glycidoxypropyltrimethoxysilane |

| Number of Hydrolyzable Groups | Mono-, Di-, Tri-functional | Trimethoxymethylsilane, Dimethoxydimethylsilane, Triethoxysilane |

| Application | Coupling Agent, Crosslinking Agent |

Historical Context of Organosilicon Synthesis and Research

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comnumberanalytics.comwikipedia.org This marked the beginning of a new branch of chemistry. sbfchem.com In the early 20th century, Frederic Kipping made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone." wikipedia.orgsbfchem.com His work, which involved the use of Grignard reagents to create alkyl and aryl silanes, laid the groundwork for the future silicone industry. wikipedia.orgrichsilicone.com

A major breakthrough occurred in the 1940s with the development of the direct process for the synthesis of organochlorosilanes by Eugene G. Rochow. wikipedia.org This process, which involves the reaction of elemental silicon with an organic halide, made large-scale production of silicones economically viable. wikipedia.org This led to the commercialization of silicone polymers, which found immediate applications due to their high thermal stability, water repellency, and electrical insulating properties. sbfchem.comsbfchem.com Since then, research in organosilicon chemistry has continued to expand, leading to the development of a vast number of compounds with tailored properties for a wide range of applications. numberanalytics.comsbfchem.com

Research Landscape of Chloro- and Methoxy-Substituted Organosilanes

Research into chloro- and methoxy-substituted organosilanes is driven by their utility as versatile intermediates in the synthesis of more complex organosilicon compounds. smolecule.comgoogle.com The presence of both a chloro and a methoxy group on the same silicon atom, as in this compound, offers unique reactivity profiles. The differing reactivity of the Si-Cl and Si-OR bonds allows for selective, stepwise reactions. mdpi.com

Current research focuses on several key areas:

Synthesis of Novel Organosilanes: These compounds serve as precursors for creating new silanes with specific functionalities. For instance, the chloromethyl group can be used to introduce other organic moieties through nucleophilic substitution. prepchem.comresearchgate.net

Development of Silane Coupling Agents: Chloro- and methoxy-substituted silanes are used to create agents that improve the adhesion between organic resins and inorganic substrates in composite materials. smolecule.comnbinno.com

Surface Modification: These silanes are employed to modify the surfaces of materials like glass and metal oxides to alter their properties, such as hydrophobicity or biocompatibility. nbinno.comacs.org

Polymer Chemistry: They are used in the synthesis of silicone polymers with specific properties, acting as monomers or crosslinking agents to control the polymer architecture. smolecule.com

Catalysis: Recent studies have explored the use of organosilicon compounds, including those with chloro and methoxy groups, as catalysts in various organic reactions. bohrium.comresearchgate.net

The kinetics of hydrolysis and condensation of alkoxysilanes, including methoxy-substituted ones, are also an active area of investigation, as these processes are fundamental to the formation of siloxane-based materials. mdpi.com

Compound Profile: this compound

Chemical Identity and Properties

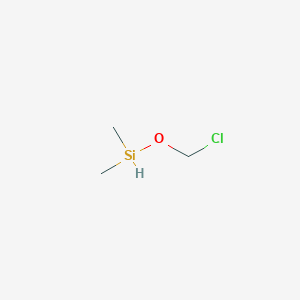

This compound is an organosilicon compound with the chemical formula C₄H₁₁ClOSi. chemicalbook.com It possesses a unique structure with both a chloro and a methoxy group attached to a central silicon atom, which is also bonded to two methyl groups. This combination of functional groups imparts a distinct reactivity to the molecule.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClOSi | chemicalbook.com |

| Molecular Weight | 138.67 g/mol | chemicalbook.com |

| Boiling Point | 122.2 °C | chemicalbook.com |

| Density | 0.980 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.4310 | chemicalbook.com |

| Flash Point | 80.6 °F (27 °C) | chemicalbook.com |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | chemicalbook.com |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of dichlorodimethylsilane (B41323) with methanol (B129727). The stoichiometry and reaction conditions can be controlled to favor the formation of the desired monosubstituted product over the disubstituted dimethoxydimethylsilane.

Another reported method involves the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate in the presence of methanol. google.com This process is carried out at elevated temperatures, and the product is isolated by distillation. google.com

Key Reactions and Chemical Behavior

The chemical behavior of this compound is dictated by the presence of the reactive Si-Cl and Si-OCH₃ bonds.

Nucleophilic Substitution: The chloro group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups onto the silicon atom. For example, it can react with Grignard reagents or organolithium compounds to form new silicon-carbon bonds. orgsyn.org

Hydrolysis and Condensation: The methoxy group can undergo hydrolysis in the presence of water to form a silanol (a compound containing a Si-OH group). These silanols are often unstable and can condense with each other or with other silanols to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. ethz.ch The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. mdpi.com

Reactions with Other Functional Groups: The chloromethyl group that can be part of related silane structures is also a site for nucleophilic substitution, allowing for the attachment of the silane moiety to other molecules. chemspider.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9ClOSi |

|---|---|

Molecular Weight |

124.64 g/mol |

IUPAC Name |

chloromethoxy(dimethyl)silane |

InChI |

InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |

InChI Key |

VSMRCJFUSUQJEQ-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)OCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Chloromethoxy Dimethyl Silane

Direct Synthesis Approaches to Organosilicon Halides and Alkoxides

The foundational methods for creating the building blocks for chloromethoxy(dimethyl)silane often begin with elemental silicon and proceed through direct processes to form organosilicon halides and alkoxides.

Nucleophilic Substitution Routes to Silicon-Oxygen Bonds

Nucleophilic substitution at a silicon center is a fundamental reaction for forming silicon-oxygen (Si-O) bonds. In the context of synthesizing precursors for this compound, this typically involves the reaction of a dichlorosilane (B8785471) with an oxygen-containing nucleophile. For instance, the reaction of dichlorodimethylsilane (B41323) with water can produce silanols, which are key intermediates. The initial substitution of one chlorine atom with a hydroxyl group is a primary step. libretexts.org While this reaction can lead to polymerization to form silicones, controlling the stoichiometry and reaction conditions is crucial for isolating monomeric functionalized silanes. libretexts.org

The formation of Si-O bonds can also be achieved by reacting tetraalkoxysilanes with metal hydrides, although this is a less direct route to the target compound. acs.org The classic approach involves the reaction of chlorosilanes with alcohols. libretexts.org This method is highly effective for creating alkoxysilanes, which can be further functionalized.

Halogenation and Methylation Reactions of Silicon Precursors

The direct synthesis of methylchlorosilanes, pioneered by Rochow and Müller, is a cornerstone of the silicone industry and provides essential precursors. mdpi.comencyclopedia.pub This process involves the reaction of methyl chloride with silicon metal at high temperatures in the presence of a copper catalyst, yielding a mixture of methylchlorosilanes, including dichlorodimethylsilane. mdpi.comresearchgate.net

Further functionalization can be achieved through targeted halogenation and methylation reactions. For example, chloromethylsilanes can be synthesized by the chlorination of methylchlorosilanes. niscair.res.in Palladium-catalyzed cross-coupling reactions of chlorosilanes with organoaluminum reagents have emerged as a selective method for methylation, allowing for the controlled introduction of methyl groups to various chlorosilanes, including tetrachlorosilane. sci-hub.se This offers a pathway to synthesize specific methyl-substituted silicon precursors.

Table 1: Examples of Halogenation and Methylation Reactions for Silicon Precursors

| Precursor | Reagent(s) | Product(s) | Catalyst/Conditions | Reference |

| Chlorotrimethylsilane (B32843) | Sulphuryl chloride | Chloro(chloromethyl)dimethylsilane (B161097) | Benzoyl peroxide, reflux | niscair.res.in |

| Dichlorodimethylsilane | Trimethylaluminum | Chlorotrimethylsilane | [Pd(C3H5)Cl]2 / DavePhos | sci-hub.se |

| Tetrachlorosilane | Trimethylaluminum | Trimethylchlorosilane | [Pd(C3H5)Cl]2 / DavePhos | sci-hub.se |

Cleavage Reactions of Silicon-Silicon Bonds in Disilanes

The cleavage of silicon-silicon (Si-Si) bonds in disilanes presents another strategy for generating reactive silicon species that can be converted to the desired products. The Si-Si bond is susceptible to cleavage by various reagents, including transition metal complexes and organolithium reagents. wikipedia.orgnih.gov For instance, hexamethyldisilane (B74624) reacts with methyllithium (B1224462) to produce trimethylsilyllithium and tetramethylsilane. wikipedia.org While not a direct route to this compound, this method provides access to functionalized silyl (B83357) anions that can undergo further reactions. The reactivity of the Si-Si bond is influenced by the substituents on the silicon atoms, with aryl and electron-withdrawing groups facilitating cleavage. encyclopedia.pub

Functional Group Interconversion Strategies for Silicon-Bound Moieties

Once suitable organosilicon precursors are obtained, functional group interconversions are employed to introduce the specific chloro and methoxy (B1213986) groups onto the dimethylsilyl core.

Alcoholysis of Chlorosilanes for Methoxy(dimethyl)silane (B7827316) Formation

A primary and widely used method for introducing a methoxy group onto a silicon atom is the alcoholysis of a chlorosilane. open.ac.uk Specifically, the reaction of dichlorodimethylsilane with methanol (B129727) leads to the formation of methoxy(dimethyl)chlorosilane and, with further reaction, dimethoxydimethylsilane. gelest.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. libretexts.org The reaction is driven by the high affinity of silicon for oxygen. researchgate.net

The controlled addition of methanol to dichlorodimethylsilane is a key step. By carefully managing the stoichiometry, it is possible to favor the formation of the monosubstituted product, this compound.

Table 2: Alcoholysis of Dichlorodimethylsilane

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Dichlorodimethylsilane | Methanol | This compound, Dimethoxydimethylsilane | Base (e.g., tertiary amine) | libretexts.org |

Halogenation of Methoxy-Substituted Silanes

An alternative approach involves the halogenation of a methoxy-substituted silane (B1218182). If a methoxy(dimethyl)silane is available, it can be converted to this compound through a carefully controlled halogenation reaction. This involves the cleavage of a Si-O bond and the formation of a Si-Cl bond. Iron(III)-based catalysts, such as iron(III) chloride or iron(III) acetylacetonate, in the presence of acetyl chloride as the chlorine source, have been shown to be effective for the chlorination of alkoxysilanes under mild conditions. researchgate.net This method provides a route to convert methoxysilanes to the corresponding chlorosilanes.

Catalyst Systems in Organosilane Synthesis

The synthesis of organosilanes, including precursors to this compound, leverages a variety of catalytic systems to facilitate specific chemical transformations with high efficiency and selectivity. These systems are crucial for activating stable bonds and directing the reaction towards the desired product.

Radical Initiators in Chlorination Reactions

Radical initiation is a key strategy for the chlorination of methylsilanes, a foundational step in producing chloromethyl-substituted silanes. This process typically involves the homolytic cleavage of a radical initiator to generate reactive species that can abstract a hydrogen atom from the methyl group on the silicon, followed by reaction with a chlorinating agent.

Commonly used radical initiators include peroxides and azo compounds, such as benzoyl peroxide and azobisisobutyronitrile (AIBN). niscair.res.ine-bookshelf.de For instance, the chlorination of chlorotrimethylsilane using sulfuryl chloride can be initiated by benzoyl peroxide. niscair.res.in The reaction proceeds by heating the mixture, and the initiator is added in intervals to sustain the radical chain reaction. niscair.res.in Research has shown that chloro(chloromethyl)dimethylsilane can be prepared by the chlorination of the corresponding alkylsilanes with these initiators, achieving fair yields. niscair.res.in The generation of silyl radicals through the interaction of silanes with initiating radicals is a fundamental step in these and other radical-based organosilane transformations. e-bookshelf.deconicet.gov.ar

Table 1: Radical Initiators in Chlorination of Chloro(methyl)silanes

| Initiator | Chlorinating Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl Peroxide | Sulfuryl Chloride | Chlorotrimethylsilane | Chloro(chloromethyl)dimethylsilane | 43% | niscair.res.in |

Lewis Acid Catalysis in Silicon Chemistry

Lewis acids are pivotal in a multitude of reactions in silicon chemistry, acting as electron-pair acceptors to activate substrates. wikipedia.org They are commonly employed to promote bond formation and cleavage at the silicon center or on its organic substituents. Lewis acids based on metals like aluminum, boron, tin, and iron are frequently used. wikipedia.orgscirp.org

In the context of organosilane synthesis, Lewis acids such as aluminum chloride (AlCl₃) can catalyze redistribution reactions of chlorosilanes. They are also instrumental in Friedel-Crafts type reactions and the reduction of dichlorosilanes. scirp.orgrsc.org For example, the synthesis of polysilanes from dichlorosilanes can be achieved using magnesium metal in the presence of Lewis acids like ferric chloride (FeCl₂) or zinc chloride (ZnCl₂). scirp.org However, the strength of the Lewis acid can be a critical factor; strong Lewis acids like AlCl₃ may lead to the cleavage of Si-Si bonds, resulting in lower yields of high molecular weight polymers. scirp.org The catalytic activity of Lewis acids can also be enhanced through oxidation, creating highly reactive "superacidic" species that can catalyze challenging transformations like carbonyl-olefin metathesis. rsc.orgnih.gov

Table 2: Lewis Acids in Organosilane Reactions

| Lewis Acid | Reaction Type | Substrate | Finding | Reference |

|---|---|---|---|---|

| AlCl₃ | Redistribution | Chlorosilanes | Catalyzes redistribution | |

| FeCl₂, ZnCl₂ | Reduction/Polymerization | Dichlorosilanes | Effective for polysilane synthesis at room temperature | scirp.org |

| AlCl₃ | Reduction/Polymerization | Dichlorosilanes | Results in low yield and low molecular weight due to Si-Si bond cleavage | scirp.org |

Phase Transfer Catalysis in Alkylation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other where the reaction can occur. wikipedia.orgacsgcipr.org This methodology is particularly useful for alkylation reactions, allowing the use of inorganic bases and a wider range of solvents. acsgcipr.orgrsc.org

In organosilane chemistry, PTC has been employed for methylation reactions. For example, diazomethane (B1218177), a methylating agent, can be generated using a phase transfer catalyst like 18-crown-6. niscair.res.in The ethereal solution of diazomethane is then used to methylate chloro(methyl)silanes to produce compounds such as chloro(chloromethyl)dimethylsilane. niscair.res.in This approach highlights the utility of PTC in handling reagents that are unstable or require specific generation conditions. The efficiency of PTC is dependent on the structure of the catalyst, with parameters like the total number of carbons on the quaternary ammonium salt influencing its performance. acsgcipr.org

Transition Metal Catalysis for Organosilane Transformations

Transition metal complexes are exceptionally versatile catalysts for a wide array of transformations involving organosilanes. acs.orgresearchgate.net These catalysts are central to cross-coupling reactions, C-H functionalization, hydrosilylation, and other processes that form carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netacs.org Organosilicon compounds are often favored over other organometallics due to their stability, low toxicity, and ease of handling. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, are a prominent example where organosilanes are coupled with organic halides. researchgate.net A significant advancement in this area is the use of organosilanols or their alkali metal salts, which circumvents the need for fluoride (B91410) activators that are often required in traditional silicon-based cross-coupling. nih.gov Rhodium(III) complexes have been shown to efficiently catalyze the direct arylation of (hetero)arenes with organosilanes in aqueous media. researchgate.net Copper catalysts are also employed in various transformations, including formal dihydrosilylation of terminal alkynes and enantioselective reductions. acs.orggelest.com

Table 3: Examples of Transition Metal-Catalyzed Organosilane Reactions

| Metal Catalyst | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | Cross-Coupling (Hiyama) | Organosilanes & Organic Halides | Forms C-C bonds; can be activated by bases instead of fluoride | researchgate.netnih.gov |

| Rhodium(III) | C-H Arylation | (Hetero)arenes & Organosilanes | Direct C-H activation in aqueous media with high regioselectivity | researchgate.net |

| Copper | Asymmetric Reduction | Prochiral Ketones & Organosilanes | Forms active CuH complex for enantioselective hydrosilylation | gelest.com |

Purification and Isolation Techniques in Organosilane Synthesis

The final stage in the synthesis of organosilanes is the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The choice of purification technique is dictated by the physical and chemical properties of the desired silane and the impurities present.

Distillation is the most common and often the primary method for purifying volatile organosilanes like chlorosilanes. masterorganicchemistry.com A patent for the preparation of chloromethyl-methyl-dimethylsilane specifies that the product is obtained through atmospheric distillation. google.com For less volatile or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. guidechem.comorgsyn.org For instance, (chloromethyl)dimethylphenylsilane (B155712) is purified by vacuum distillation to yield a stable, clear liquid. orgsyn.org

In cases where distillation is insufficient to separate compounds with close boiling points or to remove non-volatile impurities, other techniques are utilized. Filtration can be used to remove solid catalysts or byproducts, such as the removal of a POCl₃-AlCl₃ complex salt by filtration in the synthesis of 3-butenylchlorodimethylsilane. guidechem.com Chromatographic methods, such as column chromatography or gas chromatography (GC), can provide high levels of purity, separating compounds based on their differential adsorption to a stationary phase. masterorganicchemistry.comhilarispublisher.com For complex mixtures, a combination of these techniques is often necessary to achieve the desired purity. hilarispublisher.com Specialized methods may also be employed to remove specific impurities, such as passing a mixture through adsorbents like porous, granular charcoal or magnesium silicate (B1173343) to remove trace contaminants. google.com

Mechanistic Investigations of Chemical Transformations Involving Chloromethoxy Dimethyl Silane

Nucleophilic Substitution Mechanisms at the Silicon Center

Nucleophilic substitution at a silicon atom is a fundamental process in organosilicon chemistry. Unlike its carbon analogue, silicon's ability to expand its coordination sphere plays a pivotal role in its reaction mechanisms. researchgate.netazmax.co.jp The substitution reactions at the silicon center of compounds like chloromethoxy(dimethyl)silane are significantly more facile than at a corresponding carbon center. azmax.co.jp

Bimolecular Nucleophilic Substitution (SN2-Si) Pathways

The bimolecular nucleophilic substitution reaction at a silicon center (SN2-Si) exhibits notable differences from the classic SN2 reaction at carbon. While the process often involves a backside attack by the nucleophile, leading to a concerted bond-formation and bond-cleavage process, the potential energy surface for the SN2@Si reaction is distinct. vu.nlwikipedia.org It is characterized by a triple-well potential energy surface, which indicates the formation of a stable, pentacoordinate, hypervalent silicon intermediate, unlike the single transition state found in SN2@C reactions. vu.nlrsc.org

This mechanism proceeds through the following general steps:

A nucleophile (Nu) attacks the silicon center, which is electrophilic.

A pentacoordinate intermediate, typically with a trigonal bipyramidal geometry, is formed. vu.nl This intermediate is a true energy minimum on the reaction coordinate, not just a transition state.

The leaving group (X) departs from the silicon center, leading to the final substitution product.

Recent studies have shown that for some SN2@Si reactions, the rate-determining step is the cleavage of the silicon-substituent bond (e.g., Si-C or Si-O) from the intermediate complex, rather than the initial nucleophilic attack. rsc.org

Influence of Leaving Group and Nucleophile Characteristics

The rate and efficiency of SN2-Si reactions are profoundly influenced by the nature of both the leaving group attached to the silicon and the attacking nucleophile.

Leaving Group Ability: A good leaving group is one that is stable after it detaches from the silicon center. For nucleophilic substitution at silicon, the stability of the departing anion is key. Weaker bases are generally better leaving groups because they can better stabilize the negative charge. pressbooks.pubdalalinstitute.com The general order of leaving group ability for halogens and other common groups in organosilane chemistry has been established. pressbooks.pubopen.ac.uk

Nucleophile Characteristics: The strength of the nucleophile is a rate-determining factor in SN2 reactions. pressbooks.pub Strong nucleophiles accelerate the reaction. Nucleophilicity is influenced by charge, basicity, and hardness/softness. pressbooks.pubdalalinstitute.comopen.ac.uk Negatively charged species are stronger nucleophiles than their neutral counterparts (e.g., OH⁻ > H₂O). pressbooks.pub The "hardness" or "softness" of a nucleophile also dictates its reactivity and even the stereochemical outcome of the reaction. open.ac.uk

The following table summarizes the influence of these factors on SN2-Si reactions.

| Factor | Influence on SN2-Si Reaction Rate | Example/Trend | Source(s) |

| Leaving Group | Weaker conjugate bases are better leaving groups, increasing the reaction rate. | I > Br > Cl > F > OR | pressbooks.pubdalalinstitute.comopen.ac.uk |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | RO⁻ > ROH | pressbooks.pub |

| Nucleophile Hardness | Hard/soft character can influence the reaction pathway and stereochemistry. | Hard nucleophiles (e.g., F⁻, RO⁻) and soft nucleophiles (e.g., H⁻, R⁻) may favor different attack geometries. | open.ac.uk |

Stereochemical Implications of Nucleophilic Attack at Silicon

A key distinction in SN2-Si reactions is that the stereochemical outcome is not fixed and can result in either inversion or retention of configuration at the chiral silicon center. This outcome is highly dependent on the properties of the nucleophile and the leaving group. open.ac.ukic.ac.uk

Two primary mechanistic pathways are proposed to explain this dichotomy:

Inversion of Configuration: This typically results from a soft nucleophile performing a backside (axial) attack on the silicon center, passing through a trigonal-bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions. open.ac.ukic.ac.uk This is analogous to the Walden inversion seen in SN2 reactions at carbon. vu.nl

Retention of Configuration: This outcome is often observed with hard nucleophiles. open.ac.uk The proposed mechanism involves the nucleophile attacking at an equatorial position of the silicon center. To allow the leaving group to depart from an axial position (a requirement of the principle of microscopic reversibility), the resulting pentacoordinate intermediate must undergo a permutational isomerization, such as a Berry pseudorotation. ic.ac.ukacs.org This reorients the groups, placing the leaving group in an axial position before its departure, ultimately leading to retention of the original stereochemistry.

Studies have drawn a parallel between the stereochemical outcome of nucleophilic substitution at silicon and the reactivity of nucleophiles with α,β-unsaturated ketones. rsc.org Reagents that favor 1,2-addition (hard nucleophiles) tend to react with silicon centers with retention of configuration, whereas those that favor 1,4-addition (soft nucleophiles) typically lead to inversion. rsc.org

| Nucleophile Type | Favored Attack Geometry | Stereochemical Outcome | Source(s) |

| Soft Nucleophiles (e.g., LiAlH₄, Et₂CuMgBr) | Axial | Inversion | open.ac.ukrsc.org |

| Hard Nucleophiles (e.g., EtLi, EtMgBr) | Equatorial (followed by pseudorotation) | Retention | open.ac.ukrsc.org |

Rearrangement Reactions of Functionalized Organosilanes

Functionalized organosilanes, including this compound derivatives, can undergo various intramolecular rearrangements, often involving the migration of a silyl (B83357) group or other substituents. These transformations can be initiated thermally or by anionic species.

Thermal Rearrangements: Silyl Migration Mechanisms

Thermal rearrangements in organosilanes often involve a 1,2-migration of a silyl group from a carbon atom to a heteroatom like oxygen or sulfur. nih.govgelest.com A classic example is the Brook rearrangement, which involves the base-catalyzed migration of a silyl group from carbon to oxygen. gelest.com The driving force for this and related rearrangements is the formation of a thermodynamically stable silicon-heteroatom bond (e.g., Si-O) at the expense of a weaker silicon-carbon bond. gelest.com

The mechanism for thermal 1,2-silyl migrations is proposed to proceed through a pentacoordinate silicon transition state. nih.gov For instance, the rearrangement of (alpha-mercaptobenzyl)trimethylsilane to (benzylthio)trimethylsilane involves the migration of the trimethylsilyl (B98337) group from carbon to the sulfur atom via such a transition state. nih.gov

In other systems, such as the thermal rearrangement of certain α-substituted silanes, a dyotropic mechanism has been proposed. cdnsciencepub.com This involves an initial migration of an anionic substituent (like a halide) from the α-carbon to the silicon atom, forming a transient "inverse ylid" intermediate. This is followed by the migration of a group from the silicon to the now electron-deficient α-carbon. cdnsciencepub.com The rate of these rearrangements is often enhanced by polar solvents, suggesting significant charge separation in the transition state. cdnsciencepub.com

Anionic Rearrangements: Fluoride-Ion-Induced Transformations

Fluoride (B91410) ions are uniquely effective at inducing rearrangements in organosilanes due to the exceptionally high strength of the silicon-fluorine bond (bond energy ~139 kcal/mol). nih.gov The interaction of a fluoride ion with a tetravalent organosilane is a thermodynamically favorable process that leads to the formation of a hypervalent pentacoordinate silicate (B1173343) species. nih.govlsu.eduresearchgate.net

The general mechanism for fluoride-induced rearrangements of compounds like chloromethyl-substituted silanes involves:

Attack of the fluoride ion on the silicon center to form a pentacoordinate anionic intermediate. lsu.eduacs.org

This formation of a hypervalent silicon species facilitates the cleavage of a silicon-carbon bond, generating a carbanion. nih.govresearchgate.net The stability of the generated carbanion influences the ease of the reaction. nih.gov

The resulting carbanion can then act as an internal nucleophile, leading to rearrangement.

This process essentially "unmasks" a carbanion under mild conditions, which can then participate in a variety of transformations. researchgate.net The stereochemical outcome of these reactions can vary, suggesting the involvement of either a free carbanion or a persistent hypervalent silicate species, depending on the specific substrate and reaction conditions. researchgate.net

An exploration of the chemical transformations involving this compound and its structural analogs reveals a complex and fascinating landscape of reactivity. The interplay of various reaction pathways, including intramolecular migrations, radical processes, and silyl transfers, is often governed by subtle electronic and steric factors, as well as the presence of intramolecular coordination. This article delves into the mechanistic underpinnings of these transformations, drawing upon detailed research findings to illuminate the behavior of this class of organosilicon compounds.

Advanced Reactivity and Derivatization Pathways of Chloromethoxy Dimethyl Silane

Formation of Carbon-Silicon Bonds through Coupling Reactions

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, and chloromethoxy(dimethyl)silane serves as a valuable precursor for such transformations. The reactivity of the silicon center allows for the introduction of various organic groups through coupling reactions, including modern cross-coupling methodologies and classical reactions with organometallic reagents.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-Si bonds, offering a high degree of control and functional group tolerance. While direct cross-coupling of chlorosilanes can be challenging due to the high strength of the Si-Cl bond, recent advancements have enabled the use of specialized catalyst systems to facilitate these transformations. For instance, palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands like DrewPhos have shown success in the cross-coupling of monochlorosilanes with Grignard reagents. nih.gov This approach allows for the formation of alkyl and aryl silanes and represents a significant advancement in the direct utilization of chlorosilanes in transition metal-catalyzed cross-coupling without the need for external activating agents. nih.gov

Although specific examples detailing the cross-coupling of this compound are not prevalent in the reviewed literature, the principles established for other monochlorosilanes are applicable. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the Si-Cl bond, followed by transmetalation with an organometallic reagent (e.g., an organomagnesium or organozinc compound) and subsequent reductive elimination to yield the desired carbon-silicon bond and regenerate the palladium(0) catalyst. The presence of the methoxy (B1213986) and chloromethyl groups would need to be considered for potential side reactions, but with appropriate catalyst and reaction condition selection, selective coupling at the silicon center is achievable.

Organosilanols, which can be derived from alkoxysilanes, have also emerged as effective nucleophiles in palladium-catalyzed cross-coupling reactions. nih.gov This fluoride-free activation method, using Brønsted bases to generate silanolates in situ, provides a milder alternative for C-Si bond formation. nih.gov

The reaction of chlorosilanes with organometallic reagents, such as Grignard and organolithium compounds, is a classical and widely used method for the synthesis of tetraorganosilanes. orgsyn.org These reactions proceed via nucleophilic substitution at the silicon center. Organolithium reagents are generally more reactive than Grignard reagents and can react smoothly with chlorosilanes. orgsyn.org However, their high reactivity can limit functional group compatibility. orgsyn.org Grignard reagents, being less reactive, often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve complete substitution. orgsyn.org

A relevant example is the synthesis of (chloromethyl)dimethylphenylsilane (B155712) from chloro(chloromethyl)dimethylsilane (B161097) and phenylmagnesium bromide. orgsyn.org In this procedure, the Grignard reagent selectively displaces the chloride on the silicon atom, leaving the chloromethyl group intact. orgsyn.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

| Reactant 1 | Reactant 2 | Product | Solvent |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | (Chloromethyl)dimethylphenylsilane | THF/1,4-Dioxane |

This table illustrates a typical Grignard reaction with a related chlorosilane.

Similarly, this compound would be expected to react with Grignar and organolithium reagents. The methoxy group is generally less reactive towards these nucleophiles than a chloro group at the silicon center. However, under certain conditions, the methoxy group could also be displaced. For instance, in reactions with an excess of a highly reactive organometallic reagent, substitution of both the chloro and methoxy groups could potentially occur. Careful control of stoichiometry and reaction conditions is therefore crucial to achieve selective substitution at the silicon-chlorine bond.

Transformations Involving the Methoxy Group

The methoxy group in this compound is a key functional handle that can undergo various transformations, primarily involving the cleavage and exchange of the silicon-oxygen bond. These reactions are fundamental to the synthesis of siloxanes and other silicon-oxygen-containing materials.

The silicon-oxygen bond in alkoxysilanes can be cleaved under both acidic and basic conditions. Hydrolysis, the reaction with water, is a common example of Si-O bond cleavage and is the first step in the formation of siloxanes. This reaction can be catalyzed by acids or bases.

Transesterification, the exchange of the alkoxy group with another alcohol, is another important reaction of alkoxysilanes. This process allows for the modification of the alkoxy group and can be used to introduce different functionalities or to alter the reactivity of the silane (B1218182). For example, the reaction of mercaptopropyltrimethoxy silane with a secondary butyl alcohol in the presence of an acid catalyst leads to the exchange of the methoxy groups. researchgate.net

The methoxy group plays a crucial role in the condensation and polymerization of this compound. Following hydrolysis of the Si-OCH₃ bond to a silanol (B1196071) (Si-OH) group, condensation occurs between two silanol groups or between a silanol and another methoxy-silane to form a siloxane (Si-O-Si) bond, with the elimination of water or methanol (B129727), respectively. uni-wuppertal.denih.gov

Hydrolysis: R₃Si-OCH₃ + H₂O ⇌ R₃Si-OH + CH₃OH

Water Condensation: 2 R₃Si-OH ⇌ R₃Si-O-SiR₃ + H₂O

Alcohol Condensation: R₃Si-OH + R₃Si-OCH₃ ⇌ R₃Si-O-SiR₃ + CH₃OH

The rates of hydrolysis and condensation are influenced by factors such as pH, catalyst, solvent, and the nature of the substituents on the silicon atom. nih.gov Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. nih.gov The condensation process can lead to the formation of linear or cyclic oligomers and high-molecular-weight polymers. The presence of the chloromethyl group in this compound introduces an additional functional group that can be preserved during the polymerization process, leading to the formation of functionalized polysiloxanes. These polymers can then be further modified through reactions of the chloromethyl group.

Controlled hydrolytic polycondensation of trifunctional silanes can lead to various structures, including linear, cyclic, and ladder-like polysiloxanes. instras.com

Transformations Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) in this compound is a versatile functional group that can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. This reactivity is analogous to that of other alkyl halides.

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This enables the conversion of the chloromethyl group into other functional groups. For example, the reaction with amines can introduce aminomethyl groups. A one-pot conversion of chloroalkyl groups in polystyrene to aminoalkyl groups has been achieved using hexamethylenetetramine (the Delepine reaction), a method that is selective and does not affect other reactive functional groups like carbonyls and nitro groups. researchgate.net

Other potential transformations of the chloromethyl group include:

Reaction with cyanide ions to form cyanomethylsilanes.

Reaction with alkoxides or phenoxides to form the corresponding ethers.

Reaction with thiolates to yield thioethers.

Reaction with carboxylate salts to produce esters.

These transformations allow for the synthesis of a diverse array of functionalized silanes from this compound, which can then be used as monomers for polymerization, as surface modification agents, or as intermediates in further organic syntheses. The presence of the methoxy group on the silicon atom provides a handle for subsequent hydrolysis and condensation reactions, allowing for the incorporation of these functionalized units into polysiloxane materials.

Selective Functionalization and Derivatization

The presence of two distinct reactive sites in this compound allows for selective functionalization and derivatization. The silicon-chlorine bond is highly susceptible to cleavage by nucleophiles, providing a straightforward route for the introduction of various organic and inorganic moieties. This reactivity is a cornerstone of organosilicon chemistry, enabling the formation of Si-C, Si-O, Si-N, and Si-S bonds.

One common derivatization strategy involves the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ion and forming a new silicon-carbon bond. For instance, the reaction with phenylmagnesium bromide in the presence of a zinc chloride catalyst can yield (chloromethyl)dimethylphenylsilane. orgsyn.org This selective reaction highlights the ability to target the Si-Cl bond while leaving the methoxy group intact under appropriate conditions.

Furthermore, functionalization can be achieved through reactions with alcohols, amines, and thiols. These reactions typically lead to the substitution of the chlorine atom to form new siloxane, silazane, or thiosilane linkages, respectively. The choice of reaction conditions, such as solvent and temperature, can influence the selectivity and yield of the desired product.

A summary of representative selective functionalization reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Grignard Reagents (RMgX) | Tetraorganosilanes |

| Alcohols | Ethanol (C2H5OH) | Alkoxysilanes |

| Amines | Diethylamine ((C2H5)2NH) | Aminosilanes |

| Thiols | Ethanethiol (C2H5SH) | Thiosilanes |

These derivatization reactions are fundamental in tailoring the properties of the resulting organosilicon compounds for specific applications, ranging from protecting groups in organic synthesis to monomers for polymer production. thermofisher.com

Generation of Reactive Intermediates for Organic Synthesis

This compound can serve as a precursor for the generation of highly reactive intermediates, such as silylenes and silaethenes, which are valuable in organic synthesis. These species are typically generated under specific reaction conditions, often involving dehalogenation with alkali metals.

The dehalogenation of chlorosilanes using lithium powder under sonication has been shown to produce silylenes and silaethenes. researchgate.net In the absence of a trapping agent, these intermediates tend to polymerize, forming polysilanes. However, when generated in the presence of a diene, such as dimethylbutadiene, they can undergo cycloaddition reactions to yield the corresponding silacyclic compounds. This methodology provides a route to silicon-containing ring systems that can be further elaborated.

The general scheme for the generation of a silylene from a dichlorosilane (B8785471) is as follows:

R₂SiCl₂ + 2 M → [R₂Si:] + 2 MCl (where M is an alkali metal)

While this compound possesses only one chlorine atom, related dichlorosilanes are well-established precursors to silylenes. researchgate.net By analogy, under strongly reducing conditions, this compound could potentially undergo reductive elimination to generate a transient methoxy(dimethyl)silylene intermediate, although this pathway is less common than from dihalosilanes.

These reactive silicon intermediates have found applications in various organic transformations, including insertions into single bonds and additions to multiple bonds, thereby enabling the synthesis of complex organosilicon architectures.

Ring-Opening Polymerization and Polycondensation Reactions

This compound can participate in polymerization reactions through two primary pathways: as an initiator for ring-opening polymerization (ROP) or as a monomer in polycondensation reactions.

In the context of ROP, the Lewis acidic nature of the silicon atom in this compound can allow it to initiate the polymerization of cyclic monomers, such as cyclosiloxanes. The reaction is thought to proceed via a cationic mechanism, where the chlorosilane activates a monomer, leading to ring opening and subsequent chain propagation. mdpi.com The polymerization of octamethylcyclotetrasiloxane (B44751) (D₄), a common industrial monomer, can be initiated by systems that generate cationic species. mdpi.com

As a monomer in polycondensation reactions, this compound can react with difunctional molecules to form polymers. For example, hydrolysis of the Si-Cl bond followed by condensation of the resulting silanol with the methoxy group of another molecule can lead to the formation of siloxane linkages (-Si-O-Si-). This process is a fundamental method for the synthesis of polysiloxanes. researchgate.net The hydrolytic polycondensation of alkoxysilanes is a versatile method for preparing polysiloxanes with various structures. researchgate.net

The general scheme for the formation of a siloxane bond via condensation is:

R₃Si-OH + R'₃Si-OR'' → R₃Si-O-SiR'₃ + R''OH

The bifunctionality of this compound allows for the formation of linear or cross-linked polymers depending on the reaction conditions and the co-reactants. These polymerization reactions are central to the production of a vast array of silicone materials with diverse properties and applications.

Spectroscopic and Structural Characterization Techniques in Research

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and thermally stable compounds like Chloromethoxy(dimethyl)silane and for real-time monitoring of chemical reactions involving its synthesis or transformation. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For chlorosilanes, this technique provides a simple, rapid, and reliable means of quantitative analysis. nih.gov

In the context of this compound, GC is instrumental in quality control, ensuring the final product meets required purity specifications. It can effectively separate the target compound from starting materials, byproducts, and residual solvents. The technique's sensitivity allows for the detection of trace impurities that could affect subsequent reactions or material properties. psu.edunih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components, confirming the identity of the main product and characterizing any impurities present. nih.govdss.go.th

Special considerations are necessary when analyzing reactive chlorosilanes. The entire GC system must be inert and dry to prevent hydrolysis or degradation of the analyte. researchgate.net Any residual moisture can lead to the formation of siloxanes or other decomposition products, which may complicate the chromatogram and lead to inaccurate purity assessments. researchgate.net The choice of stationary phase is also critical; non-polar or semi-polar columns, such as those with polysiloxane-based phases, are often suitable for separating a wide range of silanes. researchgate.net However, for analyzing mixtures containing hydrogen chloride, a common byproduct in chlorosilane chemistry, specialized columns may be required to prevent strong peak tailing and ensure accurate separation. google.com

Reaction monitoring is another key application of GC. By taking aliquots from a reaction mixture at various time points and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. This data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading, and for determining the reaction endpoint. For example, in the synthesis of related compounds like chloromethyl trimethylsilane, GC is used to assay the purity of the final product and determine the reaction's yield.

Table 1: Typical Gas Chromatography Parameters for Chlorosilane Analysis

| Parameter | Specification | Purpose |

| Column | Capillary column with a non-polar or semi-polar stationary phase (e.g., polysiloxane-based) | Provides efficient separation of various silane (B1218182) compounds. researchgate.net |

| Carrier Gas | Inert gas (e.g., Helium, Hydrogen, Nitrogen) | Transports the sample through the column without reacting with it. nih.gov |

| Injector | Split/Splitless Inlet | Allows for the analysis of both high and low concentration samples. |

| Injector Temp. | 110-250 °C | Ensures rapid vaporization of the sample without thermal degradation. nih.govwiley.com |

| Oven Program | Temperature gradient (e.g., 40°C to 330°C) | Separates compounds with a wide range of boiling points. chromatographyonline.com |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) | TCD is a universal detector suitable for chlorosilanes; FID is sensitive to organic components. nih.gov |

| Coupled Detector | Mass Spectrometer (MS) | Provides structural information for peak identification and confirmation. nih.govdss.go.th |

Computational Chemistry and Theoretical Modeling of Chloromethoxy Dimethyl Silane

Molecular Dynamics Simulations in Organosilicon Systems

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of organosilicon systems at an atomic level. For a molecule like chloromethoxy(dimethyl)silane, MD simulations can elucidate liquid-state properties, interactions with surfaces, and conformational dynamics. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates.

Developing a robust force field for organosilicon molecules, including those with alkyl, alkoxy, and chloro functionalities, is an active area of research. nih.govacs.orgstrath.ac.uk Force fields such as the Polarization-Consistent Approach (PolCA) and the General Amber Force Field (GAFF) have been extended to include parameters for some organosilicon compounds. nih.govrsc.orgresearchgate.net These force fields typically model interactions using terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). For this compound, the parameterization would need to accurately capture the interactions involving the silicon center and its diverse substituents.

Reactive molecular dynamics simulations, using force fields like ReaxFF, can model chemical reactions, such as hydrolysis and condensation, which are critical for understanding the reactivity of silanes. researchgate.net For instance, a simulation could model the hydrolysis of the methoxy (B1213986) group or the cleavage of the Si-Cl bond in the presence of water, providing insights into the reaction mechanisms and kinetics. researchgate.net Such simulations are valuable for studying processes like the formation of siloxane bonds from alkoxysilanes. researchgate.net

MD simulations can also be employed to study the interaction of this compound with surfaces, a key aspect of its application as a coupling agent or surface modifier. acs.orgethz.ch By simulating the molecule near a silica (B1680970) surface, for example, one could investigate adsorption geometries, binding energies, and the initial steps of surface functionalization.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods are instrumental in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy. These predictions can aid in the interpretation of experimental spectra and provide a benchmark for theoretical methods.

NMR Spectroscopy: The 29Si NMR chemical shift is particularly sensitive to the electronic environment around the silicon atom. acs.orgrsc.orgresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can predict these shifts with reasonable accuracy. unige.ch For this compound, the 29Si chemical shift would be influenced by the electronegativity of the attached groups. The chloro group is strongly electron-withdrawing, which generally leads to a downfield shift (more positive ppm value), while the methoxy group, also electronegative, contributes similarly. The two methyl groups are less electronegative and would have an opposing effect compared to more electronegative substituents.

Vibrational Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the Si-Cl, Si-O, Si-C, C-H, and C-O bonds.

| Spectroscopic Parameter | Predicted/Expected Value for this compound | Experimental Data for Analogous Compounds |

|---|---|---|

| 29Si NMR Chemical Shift (ppm) | Expected to be in the range of other functionalized silanes, influenced by both chloro and methoxy groups. unige.chpascal-man.comrsc.orgresearchgate.net | Dimethyldimethoxysilane: ~-5.57 ppm rsc.orgspectrabase.com Chloro(chloromethyl)dimethylsilane (B161097): Data not available in searched results. |

| Si-Cl Stretch (cm-1) | Predicted to be in the typical range for chlorosilanes. | tert-Butyldimethylchlorosilane: ~470-600 cm-1 |

| Si-O-C Stretch (cm-1) | Expected in the region characteristic for alkoxysilanes. scispace.com | General range for Si-O-C is ~1050-1100 cm-1. |

| Si-(CH3)2 Symmetric Stretch (cm-1) | Predicted based on typical dimethylsilane structures. | Trimethyl(phenyl)silane shows a strong band at 840 cm-1 for Si-(CH3)3. researchgate.net |

Electronic Effects of Substituents on Silicon Reactivity

The reactivity of the silicon center in this compound is governed by the electronic effects of its substituents: the chloro, methoxy, and two methyl groups. These groups modulate the electrophilicity of the silicon atom and the stability of potential transition states.

The chloro group is strongly electron-withdrawing through the inductive effect (-I effect) due to the high electronegativity of chlorine. This effect increases the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. The reactivity of chlorosilanes in electrochemical reductions has been shown to be dependent on the nature of the substituents. researchgate.net

The two methyl groups are electron-donating through the inductive effect (+I effect). This effect tends to decrease the electrophilicity of the silicon atom, making it less reactive towards nucleophiles compared to a silicon atom with more electronegative substituents.

Applications in Advanced Materials Science and Chemical Synthesis

Precursors for Advanced Organosilicon Polymers and Materials

As a fundamental building block, chloromethoxy(dimethyl)silane plays a significant role in the synthesis of specialized silicon-containing polymers and advanced materials with tailored properties. nbinno.com Its ability to participate in different reaction pathways allows for the creation of diverse macromolecular architectures.

Silicone Elastomer and Polymer Synthesis

This compound is a valuable precursor in the creation of silicone polymers and elastomers. The methoxy (B1213986) group can undergo hydrolysis and condensation to form the characteristic siloxane (Si-O-Si) backbone of silicones. Simultaneously, the chloromethyl group can be retained as a reactive pendant group along the polymer chain.

This reactive chloromethyl site can be used for subsequent cross-linking reactions to form a stable, three-dimensional elastomer network. Alternatively, it can be chemically modified to introduce other functionalities, a process that allows for the production of specialty elastomers with specific properties. For instance, the chloromethyl group can be converted to a vinyl group, which can then participate in platinum-catalyzed addition cure systems, a common method for producing high-performance silicone elastomers. gelest.comgelest.com

Silsesquioxane Synthesis

While typical silsesquioxane synthesis involves the hydrolysis and condensation of trifunctional silanes, this compound serves as a valuable agent for the functionalization of silsesquioxane cages. Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured molecules that can be incorporated into polymers to enhance properties such as thermal stability, mechanical strength, and oxidation resistance. mdpi.com

The chloromethyl group on this compound can react with functional groups on a pre-formed silsesquioxane core, allowing for the covalent attachment of the dimethylsilyl moiety. This modification introduces new reactive sites or alters the compatibility of the silsesquioxane with a polymer matrix. This "click chemistry" approach, reacting chlorinated groups with nucleophiles like thiols, provides an efficient and selective method for preparing tailored silsesquioxane building blocks for advanced hybrid materials. nih.govresearchgate.net

Tailoring Polymer Properties through Functionalization

The dual reactivity of this compound is key to its role in tailoring polymer properties. mdpi.com When incorporated into a polysiloxane backbone, the pendant chloromethyl groups serve as handles for post-polymerization modification. researchgate.net This allows for the precise introduction of various functional groups along the polymer chain, which can dramatically alter the material's characteristics.

For example, these chloromethyl groups can be transformed to impart specific properties such as:

Hydrophilicity : By grafting polar groups, the surface energy of the silicone can be modified.

Biocompatibility : Attachment of specific biomolecules can render materials suitable for medical applications.

Reactivity : Introduction of groups like amines or epoxides can make the polymer reactive towards other systems.

This ability to functionalize polymers allows for the creation of materials designed for specific, high-performance applications. nih.govmdpi.com

Role in Organic Synthesis as a Versatile Reagent and Intermediate

Beyond polymer science, this compound is a versatile reagent and intermediate in organic synthesis, primarily used for introducing silicon-containing moieties into organic molecules. nbinno.comresearchgate.net

Introduction of Functionalized Silyl (B83357) Groups

This compound is used to introduce the dimethylsilylmethyl group into organic frameworks. The chloromethyl group is susceptible to nucleophilic substitution, allowing it to react with a wide range of nucleophiles, including organometallic reagents like Grignard or organolithium compounds. orgsyn.orge-bookshelf.de

This reaction forms a new carbon-carbon bond and attaches the –CH2Si(CH3)2(OCH3) fragment to the organic molecule. The resulting methoxysilane (B1618054) can then be used in further transformations, such as hydrolysis to a silanol (B1196071), providing a versatile method for creating more complex organosilicon structures.

Table 1: Representative Reactions for Introducing Silyl Groups

| Nucleophile (Nu:) | Reagent | Product Structure | Application |

|---|---|---|---|

| Organometallic (R-MgX) | This compound | R-CH₂-Si(CH₃)₂-OCH₃ | Formation of complex tetraorganosilanes orgsyn.org |

| Amine (R₂NH) | This compound | R₂N-CH₂-Si(CH₃)₂-OCH₃ | Synthesis of aminosilanes |

Synthetic Methodologies for Complex Organosilicon Compounds

As a bifunctional molecule, this compound is a key intermediate in multi-step syntheses of complex organosilicon compounds. nbinno.comresearchgate.net It can act as a linker or building block to connect different molecular fragments. For example, the chloromethyl group can be reacted with one type of nucleophile, followed by the reaction of the methoxy group (often after conversion to a more reactive Si-Cl or Si-H bond) with another substrate. This step-wise approach allows for the controlled construction of intricate molecular architectures that would be difficult to assemble otherwise. Its role as a precursor for creating other reactive intermediates, such as silyl Grignard reagents, further expands its utility in advanced organic synthesis. orgsyn.org

Protecting Group Chemistry in Multi-step Syntheses

In the intricate field of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Organosilicon reagents are widely utilized for the protection of hydroxyl groups due to their reliability and the tunable stability of the resulting silyloxy function. scispace.com While common silyl ethers like trimethylsilyl (B98337) (TMS) ethers are sensitive to hydrolysis, bulkier substituents on the silicon atom, such as in tert-butyldimethylsilyl (TBDMS) ethers, confer greater stability, requiring stronger conditions for cleavage. scispace.comtcichemicals.com

Chloromethoxysilanes, a class of compounds including this compound, have been developed as effective reagents for the protection of sterically hindered alcohols. scispace.com The high reactivity of the α-chloromethyl ether function facilitates the protection reaction even with bulky or sterically congested hydroxyl groups, which may not react efficiently with standard silyl chlorides like TBDMS-Cl. scispace.com The resulting (silyloxy)methyl acetals are stable under various conditions, including exposure to organometallic reagents and normal alkylation procedures. scispace.com

A key advantage of this protecting group is the mild conditions required for its removal. The silicon-oxygen bond can be readily cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), often at ambient temperature. scispace.comharvard.edu This orthogonality allows for selective deprotection without disturbing other sensitive functional groups within a complex molecule. nih.gov

The efficacy of related chloromethoxysilanes in protecting various alcohols has been demonstrated in research, with good to excellent yields achieved for primary, secondary, and tertiary alcohols. scispace.com

Table 1: Research Findings on the Protection of Alcohols using (tert-butyldimethylsilyloxy)methyl chloride

| Entry | Alcohol Substrate | Protected Product Yield (%) | Deprotection Time (h) |

|---|---|---|---|

| 1 | Benzyl alcohol | 90 | 0.5 |

| 2 | Phenol | 91 | 0.5 |

| 3 | tert-Butyl alcohol | 85 | 1.0 |

| 4 | 2-Phenyl-2-propanol | 90 | 1.0 |

| 5 | 1-Methylcyclohexanol | 87 | 4.0 |

Data derived from studies on a related chloromethoxysilane, demonstrating the utility of the (silyloxy)methyl protecting group. scispace.com

Surface Modification and Adhesion Promotion in Composites

Silanes are fundamental to surface modification in materials science, acting as a bridge between inorganic substrates and organic polymers. gelest.comshinetsusilicones.com These silicon-based chemicals possess a dual-reactivity nature. One end of the molecule contains hydrolytically sensitive groups that can form stable covalent bonds with inorganic surfaces like glass, metals, or silica (B1680970). gelest.comresearchgate.net The other end features an organofunctional group that can interact and bond with a polymer matrix. shinetsusilicones.comresearchgate.net

Silane (B1218182) Coupling Agent Applications

Silane coupling agents are organosilicon compounds that create a chemical bridge at the interface between an inorganic material (like glass fibers or mineral fillers) and an organic material (typically a polymer resin). tcichemicals.com Their general structure, R-Si(X)₃, consists of a non-hydrolyzable organofunctional group (R) that is compatible with the polymer matrix and hydrolyzable groups (X), such as alkoxy or chloro groups, that react with the inorganic substrate. tcichemicals.comsilicorex.com

The application process involves a two-stage reaction mechanism:

Hydrolysis: The hydrolyzable groups on the silicon atom react with water to form reactive silanol groups (Si-OH). researchgate.netsilicorex.com

Condensation and Bond Formation: These silanol groups then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent oxane bonds (Si-O-Substrate). Simultaneously, the organofunctional group on the silane forms covalent bonds with the surrounding polymer matrix during the curing process. nih.govmdpi.com

This "coupling" effect dramatically improves the adhesion between the two dissimilar phases, which are often inherently incompatible. tcichemicals.com This enhancement is critical in the manufacturing of high-performance materials such as fiberglass-reinforced plastics, artificial marble, and advanced dental composites, where the bond between the filler and the resin dictates the material's strength and longevity. nih.govtcichemicals.com

Enhancing Interfacial Properties of Materials

The interface between the reinforcement and the matrix is often the weakest point in a composite material. Silane treatment directly addresses this vulnerability by fundamentally altering the chemical and physical nature of this interface. Research into the surface treatment of carbon fibers with silanes provides a clear example of this enhancement.

In studies involving carbon fiber reinforced composites, a two-step surface treatment involving electrochemical oxidation followed by silane application has been shown to dramatically improve interfacial adhesion. mdpi.com The silane treatment increases the surface roughness of the fibers, which promotes mechanical interlocking with the polymer matrix. More importantly, it creates a network of covalent bonds between the fiber and the matrix. mdpi.com For instance, the amine groups of an aminosilane (B1250345) can form covalent bonds with maleic anhydride-grafted polypropylene (B1209903) (MAPP), a common thermoplastic matrix. mdpi.com

This chemical linkage is directly responsible for significant improvements in the mechanical properties of the composite.

Table 2: Impact of Silane Surface Treatment on Interfacial Shear Strength (IFSS) of Carbon Fiber Composites

| Carbon Fiber Treatment | Surface Roughness (Rq, nm) | O1s/C1s Ratio | N1s/C1s Ratio | IFSS (MPa) |

|---|---|---|---|---|

| Untreated | 0.96 | 0.11 | 0.05 | 9.8 |

| Electrochemically Oxidized | 1.15 | 0.20 | 0.05 | 23.4 |

| Oxidized + Silane Treated | 1.48 | 0.15 | 0.08 | 53.9 |

This data demonstrates a substantial increase in interfacial shear strength (IFSS), approximately 450% compared to untreated fibers, directly attributable to the formation of covalent bonds and enhanced surface properties following silane treatment. mdpi.com

This enhanced interfacial adhesion ensures efficient stress transfer from the weaker polymer matrix to the strong reinforcement fibers, preventing premature failure at the interface and maximizing the mechanical performance of the composite material. ohi-s.commdpi.com

Specialty Chemical Manufacturing

This compound and structurally similar organosilanes serve as important intermediates and building blocks in the manufacturing of a wide range of specialty chemicals. wacker.com Their reactivity makes them valuable precursors for performance products and in the synthesis of active pharmaceutical ingredients (APIs). wacker.cominnospk.com

The presence of both a reactive chloro group and a methoxy group attached to the silicon atom allows for sequential and selective reactions. This dual functionality enables their incorporation into more complex molecules. For example, compounds like chloro(chloromethyl)dimethylsilane (B161097) are used as precursors for performance products, highlighting the industrial utility of the chloromethylsilyl moiety in creating advanced materials. wacker.com Similarly, related alkoxysilanes are employed as reagents in the synthesis of various pharmaceutical intermediates. innospk.com The ability of these silanes to participate in diverse chemical transformations makes them versatile tools for chemists in industrial and pharmaceutical settings.

Emerging Applications in Niche Chemical Research Areas

The unique reactivity of this compound positions it as a candidate for use in several emerging and niche areas of chemical research. The broader field of organosilane chemistry is continuously expanding into advanced applications, and the functional groups present in this compound are relevant to these new frontiers.

One promising area is in the development of sophisticated drug delivery systems. Surface functionalization of mesoporous silica nanoparticles with various silanes is an effective strategy to control the adsorption and release of therapeutic agents. nih.gov The reactivity of this compound could be harnessed to graft specific functionalities onto these nanocarriers, enabling targeted delivery or stimuli-responsive release of drugs. nih.gov

Furthermore, the reactivity of hydrolyzable silanes is being explored for the synthesis of novel polymers. Applications include the creation of moisture-crosslinkable polymers and the development of materials with specialized surface properties, such as antistatic or antibacterial coatings. tcichemicals.com The principles of silane chemistry are also integral to the development of advanced materials for niche applications like nanoscale 3D printing and biocompatible monomers for medical devices.

Future Research Directions and Emerging Trends in Chloromethoxy Dimethyl Silane Chemistry

Development of Novel Stereoselective Syntheses

The development of stereoselective methods in organosilicon chemistry is a significant goal, as the spatial arrangement of substituents around a silicon center can profoundly influence the properties of the resulting molecules and materials. While specific stereoselective syntheses for chloromethoxy(dimethyl)silane are not yet widely reported, this remains a compelling direction for future research. Efforts will likely concentrate on the use of chiral catalysts or auxiliaries to control the stereochemistry during the introduction of the methoxy (B1213986) group or other substituents on the silicon atom. Success in this area would pave the way for the creation of chiral silanes and downstream products with unique optical or biological activities, expanding their utility in asymmetric synthesis and advanced materials.

Exploration of Catalytic Applications

While this compound is primarily known as a synthetic intermediate and derivatizing agent, its potential in catalysis is an underexplored frontier. Future research may investigate its role as a precursor to novel silicon-based catalysts or as a ligand component in transition metal catalysis. The electronic and steric properties imparted by the methoxy and dimethylsilyl groups could be harnessed to modulate the activity and selectivity of catalytic systems. For instance, derivatives of this compound could be employed in cross-coupling reactions, polymerization catalysis, or as surface modifiers for heterogeneous catalysts, opening new avenues for its application in chemical synthesis.

Green Chemistry Approaches in Organosilicon Synthesis

Table 1: Emerging Green Chemistry Strategies in Organosilicon Synthesis

| Strategy | Principle | Potential Advantages |

|---|---|---|

| Mechanosynthesis | Using mechanical energy (e.g., ball milling) to drive chemical reactions. | Reduced solvent use, high efficiency, access to novel reaction pathways. rsc.orgrsc.org |

| Chlorine-Free Routes | Direct synthesis of alkoxysilanes from silicon and alcohols, avoiding chlorosilane intermediates. | Eliminates HCl byproduct, aligns with green chemistry principles. mdpi.com |

| Residue Valorization | Catalytic conversion of distillation residues from silane (B1218182) production into useful monosilanes. | Waste reduction, improved atom economy, environmentally friendly utilization of byproducts. google.com |

Advanced Materials with Tunable Properties

A significant future direction for this compound lies in its use as a building block for advanced materials with precisely controlled properties. scbt.comcymitquimica.com Its reactivity allows it to serve as a versatile agent for surface modification and polymer synthesis. scbt.com By incorporating the methoxydimethylsilyl moiety, researchers can tune surface properties such as hydrophobicity, adhesion, and chemical resistance. scbt.com In polymer chemistry, it can be used to create high-performance polymers and specialty chemicals with tailored physical and chemical characteristics, impacting everything from solubility to reactivity. nbinno.com The ability to form stable siloxane linkages is key to enhancing the thermal stability and durability of materials. scbt.com

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. nih.govmdpi.com This technology is particularly well-suited for organosilicon chemistry. Future research will focus on adapting the synthesis and derivatization reactions of this compound to automated flow platforms. mpg.de Flow systems allow for precise control over reaction parameters, enabling the safe handling of reactive intermediates and improving reaction yields and purity. nih.gov The modular nature of flow chemistry facilitates multi-step syntheses, potentially allowing for the on-demand production of complex silicon-containing molecules with minimal human intervention. nih.govmit.edu

Table 2: Comparison of Batch vs. Automated Flow Synthesis

| Feature | Conventional Batch Processing | Automated Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for different scales. | More straightforward scaling by running the system for longer periods. |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes enhance safety and heat transfer. nih.gov |

| Efficiency | Can involve lengthy reaction times and complex workups. nih.gov | Shorter reaction times, potential for integrated purification, and higher throughput. nih.govmdpi.com |

| Control | Less precise control over temperature, mixing, and residence time. | Excellent control over reaction parameters, leading to better reproducibility. nih.gov |

| Automation | Difficult to fully automate complex, multi-step sequences. | Readily integrated with robotic platforms and AI-driven optimization. nih.govmit.edu |